Nitrous acid

Catalog No.
S601710
CAS No.
7782-77-6
M.F
HNO2
M. Wt
47.014 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitrous acid

CAS Number

7782-77-6

Product Name

Nitrous acid

IUPAC Name

nitrous acid

Molecular Formula

HNO2

Molecular Weight

47.014 g/mol

InChI

InChI=1S/HNO2/c2-1-3/h(H,2,3)

InChI Key

IOVCWXUNBOPUCH-UHFFFAOYSA-N

SMILES

N(=O)O

solubility

820g/L

Synonyms

Acid, Nitrous, Nitrous Acid

Canonical SMILES

N(=O)O

The exact mass of the compound Nitrous acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 820g/l. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Nitrous acid (HNO2, CAS 7782-77-6) is a weak, monoprotic inorganic acid primarily utilized as a highly reactive nitrosating and diazotizing agent in chemical synthesis. Because it is thermodynamically unstable and readily decomposes into nitric oxide, nitrogen dioxide, and nitric acid at ambient temperatures, it is almost exclusively generated in situ from nitrite salts (such as sodium nitrite) and a mineral acid. In industrial and laboratory procurement, its primary value lies in its ability to rapidly and selectively convert primary aromatic amines into diazonium salts, serving as an indispensable, cost-effective intermediate step in the manufacture of azo dyes, pharmaceuticals, and functionalized materials.

Attempting to substitute in situ generated nitrous acid with stable, off-the-shelf alternatives often compromises either reaction selectivity or process economics. While nitric acid provides a cheaper, stable nitrogen source, its N(+5) oxidation state and strong acidity drive indiscriminate aromatic nitration and oxidative degradation rather than selective N-nitrosation [1]. Conversely, stable organic substitutes like tert-butyl nitrite (TBN) or isolated nitrosonium salts (NOBF4) offer milder, non-aqueous handling but introduce significant cost premiums, slower reaction kinetics in certain complex biphasic systems, and stringent anhydrous storage requirements . Consequently, for rapid, scalable, and selective aqueous diazotization, the on-demand generation of nitrous acid remains functionally irreplaceable.

Reaction Kinetics in Complex Dediazoniation: Nitrous Acid vs. tert-Butyl Nitrite

While alkyl nitrites are often procured for non-aqueous diazotization, in situ generated nitrous acid can demonstrate superior kinetics even in complex biphasic systems. In the dediazoniation of aminopurine nucleosides, nitrous acid (generated via NaNO2) achieved a 69% yield in 18 hours [1]. In contrast, substitution with tert-butyl nitrite (TBN) resulted in an incomplete reaction (<60% yield) after 72 hours under identical conditions[1]. This kinetic advantage makes nitrous acid highly efficient for specific complex transformations where commercial organic nitrites stall.

Evidence DimensionReaction time and yield for nucleoside dediazoniation
Target Compound Data69% yield achieved in 18 hours (Nitrous acid / NaNO2)
Comparator Or BaselineIncomplete reaction after 72 hours (tert-Butyl nitrite)
Quantified Difference>4x faster reaction completion with higher conversion
ConditionsNonaqueous/biphasic diazotization-dediazoniation in CH2Br2 at ambient temperature

Demonstrates that despite the convenience of stable organic nitrites, in situ nitrous acid often provides superior reaction velocities and yields for challenging substrates.

Electrophilic Selectivity and Acid Strength: Nitrous Acid vs. Nitric Acid

Nitrous acid and nitric acid represent fundamentally different procurement choices based on their oxidation states and acid dissociation constants. Nitrous acid is a weak acid (pKa ≈ 3.3) that generates the nitrosonium ion (NO+) or dinitrogen trioxide (N2O3), selectively driving N-nitrosation at the N(+3) oxidation state . In contrast, nitric acid is a strong acid (pKa ≈ -1.4) that generates the highly potent nitronium ion (NO2+), forcing aggressive C-nitration and oxidation (N(+5) state) [1]. Substituting nitrous acid with nitric acid will irreversibly destroy sensitive amine substrates through over-oxidation.

Evidence DimensionAcid dissociation constant (pKa) and active electrophile
Target Compound DatapKa ≈ 3.3; generates NO+ / N2O3 for selective nitrosation
Comparator Or BaselineNitric acid (HNO3): pKa ≈ -1.4; generates NO2+ for aggressive nitration
Quantified Difference~4.7 pKa unit difference; strict divergence in reaction pathway (nitrosation vs. nitration)
ConditionsStandard aqueous acidic reaction media

Buyers must procure nitrite precursors for nitrous acid when selective N-N bond formation is required, as nitric acid will cause destructive nitration of the aromatic core.

Phase Stability and Handling Requirements: Nitrous Acid vs. Nitrosonium Tetrafluoroborate

For direct nitrosation, buyers often weigh in situ nitrous acid against isolated nitrosonium salts like NOBF4. NOBF4 is a potent, solid NO+ source but is highly moisture-sensitive, hydrolyzing instantly in the presence of water to form nitrous acid and hydrofluoric acid [1]. It requires strictly anhydrous organic solvents (e.g., dry acetonitrile) and inert atmosphere handling. Nitrous acid, conversely, is generated and utilized directly in bulk aqueous media, completely bypassing the need for anhydrous conditions, though it must be maintained at 0–5 °C to prevent thermal decomposition .

Evidence DimensionMoisture tolerance and solvent requirements
Target Compound DataOperates efficiently in 100% aqueous acidic solutions
Comparator Or BaselineNOBF4: Hydrolyzes instantly in water; requires <50 ppm moisture environments
Quantified DifferenceComplete aqueous compatibility vs. strict anhydrous requirement
ConditionsReagent preparation and handling for amine nitrosation

Procuring nitrite salts for aqueous nitrous acid generation drastically reduces solvent costs and eliminates the stringent anhydrous engineering controls required for NOBF4.

Aqueous Diazotization of Aromatic Amines for Azo Dyes

Directly leveraging its complete compatibility with bulk aqueous acidic media (as detailed in Section 3), nitrous acid is the standard reagent for converting primary aromatic amines into diazonium salts. This avoids the strict anhydrous engineering controls required by NOBF4 [1].

Selective N-Nitrosamine Synthesis in Pharmaceutical Intermediates

Relying on its specific N(+3) electrophilicity and weak acidity (pKa ≈ 3.3), nitrous acid selectively nitrosates secondary amines without causing the destructive C-nitration or over-oxidation that occurs when using nitric acid .

Accelerated Biphasic Dediazoniation of Complex Nucleosides

In specialized synthetic workflows where alkyl nitrites like tert-butyl nitrite exhibit sluggish kinetics, in situ nitrous acid provides significantly faster reaction completion times (e.g., 18 hours vs. >72 hours) for the dediazoniation of sterically hindered or complex substrates [2].

Physical Description

Exists only in solution; Light blue liquid; [Merck Index]
Solid

XLogP3

-0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

47.000728275 g/mol

Monoisotopic Mass

47.000728275 g/mol

Boiling Point

320

Heavy Atom Count

3

LogP

-3.7

Decomposition

When heated to decomposition it emits highly toxic fumes of /nitroxides/.

Melting Point

271

UNII

T2I5UM75DN

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (50%): Fatal if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (50%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For sequential use with sodium thiosulfate for the treatment of acute cyanide poisoning that is judged to be life-threatening.
FDA Label

Mechanism of Action

Cyanide has a high affinity for the oxidized form of iron (Fe3+) such as that found in cytochrome oxidase a3. Cyanide binds to and inhibits cytochrome oxidase a3, preventing oxidative phophorylation from occuring. The resultant lack of ATP cannot support normal cellular processes, particularly in the brain. Compensatory increases in anaerobic respiration result in rising levels of lactic acid and subsequent acidosis. Nitrite primarily acts by oxidizing hemoglobin to methemoglobin. The now oxidized Fe3+ in methemoglobin also binds cyanide with high affinity and accepts cyanide from cytochrome a3. This leaves cytochrome a3 free to resume its function in oxidative phosphorylation. The slow dissociation of cyanide from methemoglobin allows hepatic enzymes such as rhodanese to detoxify the compound without further systemic toxicity occuring. Methemoglobin is reduced back to hemoglobin by methemoglobin reductase allowing the affected blood cells to resume normal functioning. The reduction of nitrite by hemoglobin results in the formation of nitric oxide. Nitric oxide acts as a powerful vasodilator, producing vascular smooth muscle relaxation through activation of soluble guanylate cyclase and the subsequent cyclic guanylyl triphosphate mediated signalling cascade.
The effect of nitrous acid (NA) on viability, integrity of cellular DNA and on membrane transport were studied in 5 strains of Escherichia coli. Stationary phase cells, grown on mineral salts medium, were exposed to NA. The viability of strains decreased in the following order: W3110 wild-type greater than WP2 wild-type, WP2 uvrA greater than NG30 recA greater than P3478 polA. Alterations were found in the DNA sedimentation profile in alkaline sucrose gradient. Disturbance of DNA synthesis was measured by 3H-labelled thymidine ([3H]Thd) incorporation. No degradation of DNA was found after NA treatment. Low doses of NA caused significant inhibition of leucine and glucose transport into whole cells. The results are interpreted in terms of the multi-target action of NA causing the death of cells.
Exposure of alpha 1-proteinase inhibitor (alpha 1-PI) to nitrous acid resulted in a complete inactivation of either of its elastase or trypsin inhibitors activities. Amino acid analyses of the nitrous acid treated inhibitor revealed only losses of one tryphanyl and three lysyl residues. Reductive methylation of alpha 1-PI offered no protection against loss of activity by nitrous acid. Since no further loss of lysyl residues was observed upon exposure of fully active reductively methylated alpha 1-PI to nitrous acid, modification of one tryptophanyl residue appears to be responsible for the inhibitor's sensitivity to nitrous acid. Absorption spectral studies of the nitrous acid treated alpha 1-PI indicated that the tryptophanyl residue was modified to its N-nitroso derivative.
Nitrous acid is a mutagenic agent. It can induce interstrand cross-links in duplex DNA, preferentially at d(CpG) steps: two guanines on opposite strands are linked via a single shared exocyclic imino group. Recent synthetic advances have led to the production of large quantities of such structurally homogenous cross-linked duplex DNA. Here ... the high resolution solution structure of the cross-linked dodecamer [d(GCATCCGGATGC)]2 (the cross-linked guanines are underlined), determined by 2D NMR spectroscopy, distance geometry, restrained molecular dynamics and iterative NOE refinement /is presented/. The cross-linked guanines form a nearly planar covalently linked 'G:G base pair' with only minor propeller twisting, while the cytidine bases of their normal base pairing partners have been flipped out of the helix and adopt well defined extrahelical positions in the minor groove. On the 5'-side of the cross-link, the minor groove is widened to accommodate these extrahelical bases, and the major groove becomes quite narrow at the cross-link. The cross-linked 'G:G base pair' is well stacked on the spatially adjacent C:G base pairs, particularly on the 3'-side guanines. In addition to providing the first structure of a nitrous acid cross-link in DNA, these studies could be of major importance to the understanding of the mechanisms of nitrous acid cross-linking and mutagenicity, as well as the mechanisms responsible for its repair in intracellular environments...

Pictograms

Environmental Hazard Acute Toxic

Corrosive;Acute Toxic;Environmental Hazard

Other CAS

7782-77-6
14797-65-0

Absorption Distribution and Excretion

Reactive nitrogen species derived from nitric oxide are potent oxidants formed during inflammation that can oxidize membrane and lipoprotein lipids in vivo. ... Several of these species react with unsaturated fatty acid to yield nitrated oxidation products. ... Reaction of HPODE, but not linoleate, with nitrous acid (HONO) or isobutyl nitrite (BuiONO) yielded a product at m/z 340, or 341 upon reacting with [15N]HONO. MS/MS analysis gave an NO2- fragment, and 15N NMR indicated that the product contained a nitro (RNO2) functional group, suggesting that the product was nitroepoxylinoleic acid [L(O)NO2]. This species could form via homolytic dissociation of LOONO to LO* and *NO2 and rearrangement of LO* to an epoxyallylic radical L(O)* followed by recombination of L(O)* with *NO2. Since unsaturated lipids of membranes and lipoproteins are critical targets of reactive oxygen and nitrogen species, these pathways lend insight into mechanisms for the formation of novel nitrogen-containing lipid products in vivo and provide synthetic strategies for further structural and functional studies.

Metabolism Metabolites

Reduced by deoxyhemoglobin to form nitric oxide. Nitrite is also reduced to nitric oxide and further reduced to ammonia by gut bacteria. Nitrite can be oxidized to nitrate by oxyhemoglobin.
The reactions of nitrogen dioxide with cyclohexene have been studied as a model for the reactions that occur between nitrogen dioxide in smoggy air and unsaturated fatty acids in pulmonary lipids. As predicted from earlier studies at high nitrogen dioxide concentrations, this gas reacts with cyclohexene predominantly by addition to the double bond at nitrogen dioxide concentrations of 1 percent (10,000 parts per million) to 40 percent in nitrogen; in the presence of air or oxygen, this reaction initiates the autoxidation of the alkene. However, at concentrations below 100 parts per million in nitrogen, nitrogen dioxide reacts with cyclohexene almost exclusively by abstraction of allylic hydrogen; this unexpected reaction also initiates the autoxidation of the alkene in the presence of oxygen or air, but it leads to the production of nitrous acid rather than of a product containing a nitro group attached to a carbon atom. The nitrous acid can react with amines to produce nitrosamines. Moreover, the nitrite ion produced by the hydrogen abstraction mechanism would be expected to diffuse throughout the body, unlike nitrated lipids that would be confined to the pulmonary cavity. These findings have been confirmed with methyl oleate, linoleate, and linolenate; some of the kinetic features of the nitrogen dioxide-initiated autoxidation of these unsaturated fatty acids have been studied. .
Nitrites and their metabolites are excreted in the urine. (L1137)

Wikipedia

Nitrous acid
Levetiracetam

Biological Half Life

Half life of 0.4-0.78h.

Methods of Manufacturing

Formed by the action of strong acids on inorganic nitrites.
Nitrous acid is not an article of commerce owing to its inherent instability. Sodium nitrite serves as the primary industrial source for nitrous acid in organic syntheses, for instance in the diatozation and nitrosation of aromatic amines. Under controlled conditions of acidification, the nitrous acid generated can react before excessive decomposition occurs.

General Manufacturing Information

Nitrous acid: ACTIVE
... also formed when nitrogen dioxide (NO2) reacts with wate

Interactions

The Ames/Salmonella assay was used to determine the effect of nitrous acid on the mutagenicity of solvent refined coal (SRC) distillates and distillate fractions. The SRC materials consisted of the higher-molecular-weight, high-boiling distillates, the process solvent (PS) and heavy distillate (HD), and also included the basic tar and neutral tar chemical fractions derived from these 2 distillates. Nitrosation products of each of the SRC materials were less mutagenic than the distillates of distillate fractions from which they were derived (untreated materials); in most cases they were less than 10% as mutagenic as that observed in the starting materials. The mutagenicity of the SRC materials after nitrous acid treatment was direct-acting, whereas all mutagenicity associated with the untreated SRC materials was indirect and required metabolic activation for expression in the Ames assay system.
... The ability of monomeric and dimeric flavanols to scavenge reactive nitrogen species derived from nitrous acid /is demonstrated/. Both epicatechin and dimer B2 (epicatechin dimer) inhibited nitrous acid-induced formation of 3-nitrotyrosine and the formation of the carcinogenic N-nitrosamine, N-nitrosodimethylamine. The reaction of monomeric and dimeric epicatechin with nitrous acid led to the formation of mono- and di-nitroso flavanols, whereas the reaction with hesperetin resulted primarily in the formation of nitrated products. Although, epicatechin was transferred across the jejunum of the small intestine yielding metabolites, its nitroso form was not absorbed. Dimer B2 but not epicatechin monomer inhibited the proliferation of, and triggered apoptosis in, Caco-2 cells. The latter was accompanied by caspase-3 activation and reductions in Akt phosphorylation, suggesting activation of apoptosis via inhibition of prosurvival signaling. Furthermore, the dinitroso derivative of dimer B2, and to a lesser extent the dinitroso-epicatechin, also induced significant toxic effects in Caco-2 cells. The inhibitory effects on cellular proliferation were paralleled by early inhibition of ERK 1/2 phosphorylation and later reductions in cyclin D1 levels, indicating modulation of cell cycle regulation in Caco-2 cells. These effects highlight multiple routes in which dietary derived flavanols may exert beneficial effects in the gastrointestinal tract.

Dates

Last modified: 02-18-2024
Baskin SI, Horowitz AM, Nealley EW: The antidotal action of sodium nitrite and sodium thiosulfate against cyanide poisoning. J Clin Pharmacol. 1992 Apr;32(4):368-75. [PMID:1569239]
Beasley DM, Glass WI: Cyanide poisoning: pathophysiology and treatment recommendations. Occup Med (Lond). 1998 Oct;48(7):427-31. [PMID:10024740]
Lundberg JO, Weitzberg E, Gladwin MT: The nitrate-nitrite-nitric oxide pathway in physiology and therapeutics. Nat Rev Drug Discov. 2008 Feb;7(2):156-67. doi: 10.1038/nrd2466. [PMID:18167491]
Denninger JW, Marletta MA: Guanylate cyclase and the .NO/cGMP signaling pathway. Biochim Biophys Acta. 1999 May 5;1411(2-3):334-50. [PMID:10320667]
Rix PJ, Vick A, Attkins NJ, Barker GE, Bott AW, Alcorn H Jr, Gladwin MT, Shiva S, Bradley S, Hussaini A, Hoye WL, Parsley EL, Masamune H: Pharmacokinetics, pharmacodynamics, safety, and tolerability of nebulized sodium nitrite (AIR001) following repeat-dose inhalation in healthy subjects. Clin Pharmacokinet. 2015 Mar;54(3):261-72. doi: 10.1007/s40262-014-0201-y. [PMID:25421879]
Tiso M, Schechter AN: Nitrate reduction to nitrite, nitric oxide and ammonia by gut bacteria under physiological conditions. PLoS One. 2015 Mar 24;10(3):e0119712. doi: 10.1371/journal.pone.0119712. eCollection 2015. [PMID:25803049]

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